molecular formula C10H5BrF3NO B2665862 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone CAS No. 32387-18-1

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B2665862
CAS No.: 32387-18-1
M. Wt: 292.055
InChI Key: DOBUKNJLDXQMFC-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromoindole and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone can be compared with other indole derivatives, such as:

    1-(5-Bromo-1H-indol-3-yl)-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    1-(5-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone: The chlorine atom at the 5-position may lead to variations in reactivity and biological effects compared to the bromine atom.

    1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBUKNJLDXQMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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